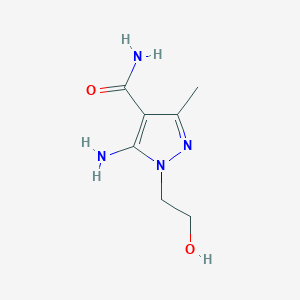![molecular formula C11H8NO+ B14744159 [1,3]Oxazolo[2,3-a]isoquinolin-4-ium CAS No. 234-85-5](/img/structure/B14744159.png)
[1,3]Oxazolo[2,3-a]isoquinolin-4-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,3]Oxazolo[2,3-a]isoquinolin-4-ium is a heterocyclic compound that features a fused ring system containing both oxazole and isoquinoline moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a structural motif in drug design .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Oxazolo[2,3-a]isoquinolin-4-ium typically involves the cyclodehydration of appropriate precursors. One common method includes the reaction of isoquinoline derivatives with oxazole-forming reagents under acidic conditions . For example, the reaction of 2-aminobenzyl alcohol with glyoxylic acid in the presence of a dehydrating agent can yield the desired oxazole ring fused to the isoquinoline structure .
Industrial Production Methods
large-scale synthesis would typically involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
[1,3]Oxazolo[2,3-a]isoquinolin-4-ium can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, particularly at positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazoloquinoline N-oxides, while reduction can produce dihydro derivatives .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of [1,3]Oxazolo[2,3-a]isoquinolin-4-ium involves its interaction with specific molecular targets. For instance, as an inhibitor of human carboxylesterase 2, it binds to the active site of the enzyme, preventing the hydrolysis of ester-bearing drugs . This inhibition can enhance the efficacy of certain prodrugs by prolonging their active forms in the body .
Comparaison Avec Des Composés Similaires
Similar Compounds
[1,3]Oxazolo[3,2-a]quinoline: Another heterocyclic compound with a similar fused ring system but different ring fusion pattern.
Thiazolo[2,3-a]isoquinoline: Contains a thiazole ring instead of an oxazole ring.
Uniqueness
[1,3]Oxazolo[2,3-a]isoquinolin-4-ium is unique due to its specific ring fusion and the presence of both oxazole and isoquinoline moieties. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in drug design and other scientific research .
Propriétés
Numéro CAS |
234-85-5 |
|---|---|
Formule moléculaire |
C11H8NO+ |
Poids moléculaire |
170.19 g/mol |
Nom IUPAC |
[1,3]oxazolo[2,3-a]isoquinolin-4-ium |
InChI |
InChI=1S/C11H8NO/c1-2-4-10-9(3-1)5-6-12-7-8-13-11(10)12/h1-8H/q+1 |
Clé InChI |
NOXFSSJOOATHOY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C[N+]3=C2OC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1h-[1,4]Diazepino[1,2-a]benzimidazole](/img/structure/B14744077.png)

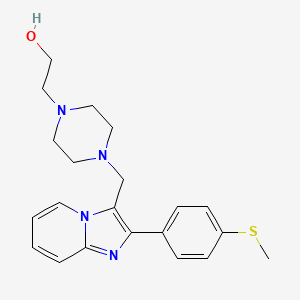

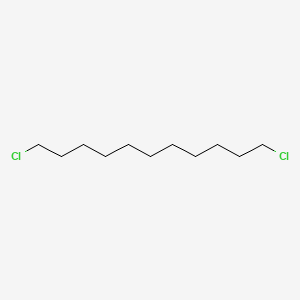
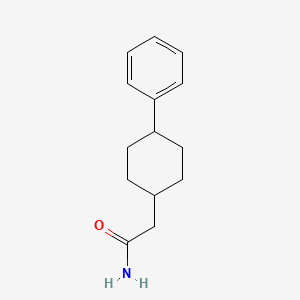
![1,1-Difluoro-1,2-dihydronaphtho[1,8-bc]silole](/img/structure/B14744121.png)
methyl benzoate](/img/structure/B14744126.png)

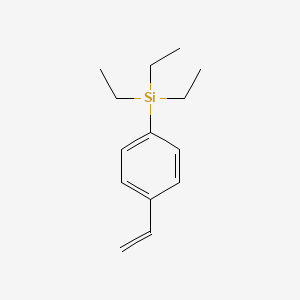

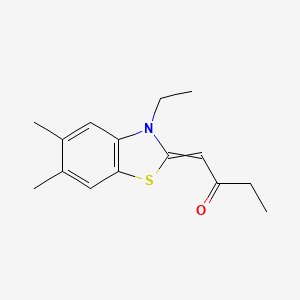
![N-[1-(Hydrazinecarbonyl)cyclopentyl]acetamide](/img/structure/B14744164.png)
